![molecular formula C14H11NO2S B2626633 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 837390-55-3](/img/structure/B2626633.png)

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

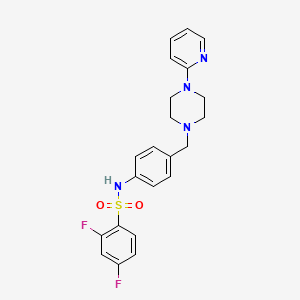

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a thieno[3,2-b]pyrrole core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a benzyl group at the 4-position and a carboxylic acid group at the 5-position further enhances its chemical reactivity and versatility.

科学的研究の応用

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives have shown promise in various scientific research applications:

作用機序

Target of Action

It’s known that similar compounds have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus , and have been identified as inhibitors of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .

Mode of Action

It’s known that similar compounds act as allosteric inhibitors, meaning they bind to a site on the target enzyme other than the active site, leading to a change in the enzyme’s conformation and a decrease in its activity .

Biochemical Pathways

Similar compounds have been found to inhibit the kdm1a and lsd1 demethylases, which regulate dna methylation . This suggests that 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may also affect these pathways, leading to changes in gene transcription.

Result of Action

Similar compounds have shown strong activity against various viruses , suggesting that this compound may also have antiviral effects.

将来の方向性

While the future directions for “4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” are not explicitly mentioned in the retrieved papers, the compound’s potential bioactive properties suggest that it could be further explored in the field of medicinal chemistry, particularly in the development of new antiviral and anticancer therapies .

生化学分析

Biochemical Properties

4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit moderate anti-tuberculostatic activity

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with aromatic and heteroaromatic aldehydes. This reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired product with high yields . The reaction mixture is then cooled, evaporated, and the product is isolated by crystallization from acetone-petroleum ether .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

化学反応の分析

Types of Reactions: 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Condensation Reactions: With aromatic and heteroaromatic aldehydes to form N′-arylmethylidene and N′-hetarylmethylidene hydrazides.

Acylation Reactions: With chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride to form mixed bis-acylhydrazines.

Common Reagents and Conditions:

Ethanol: Used as a solvent in condensation reactions under reflux conditions.

Chloroacetyl Chloride: Used in acylation reactions to introduce acyl groups.

Major Products:

N′-Arylmethylidene and N′-Hetarylmethylidene Hydrazides: Formed from condensation reactions.

Mixed Bis-Acylhydrazines: Formed from acylation reactions.

類似化合物との比較

- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid

- 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid

- 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxamides

Uniqueness: 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid stands out due to its benzyl group, which enhances its chemical reactivity and potential for forming diverse derivatives. Its unique structure allows for various modifications, making it a versatile scaffold in medicinal chemistry and other research fields .

特性

IUPAC Name |

4-benzylthieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-14(17)12-8-13-11(6-7-18-13)15(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMIZOCJKADUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)

![Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B2626558.png)

![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2626566.png)

![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2626573.png)